![molecular formula C19H13ClO3S B2590096 6-氯-3-[(2E)-3-[4-(甲硫基)苯基]丙-2-烯酰基]-2H-色烯-2-酮 CAS No. 690214-08-5](/img/structure/B2590096.png)
6-氯-3-[(2E)-3-[4-(甲硫基)苯基]丙-2-烯酰基]-2H-色烯-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chloro group at the 6th position, a methylsulfanyl group attached to a phenyl ring, and a prop-2-enoyl group
科学研究应用
6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biology: Studied for its potential as an antimicrobial agent against various bacterial and fungal strains.
Industry: Used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 6-chloro-2H-chromen-2-one and 4-(methylsulfanyl)benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The chloro group at the 6th position can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Amino or thio derivatives
作用机制
The mechanism of action of 6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 6-chloro-3-[(2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
- 6-chloro-3-[(2E)-3-[4-(methoxy)phenyl]prop-2-enoyl]-2H-chromen-2-one
Uniqueness
6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one is unique due to the presence of the methylsulfanyl group, which imparts distinct electronic and steric properties
属性
IUPAC Name |
6-chloro-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO3S/c1-24-15-6-2-12(3-7-15)4-8-17(21)16-11-13-10-14(20)5-9-18(13)23-19(16)22/h2-11H,1H3/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMGLWVIPJXUSM-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
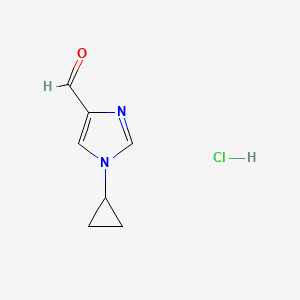
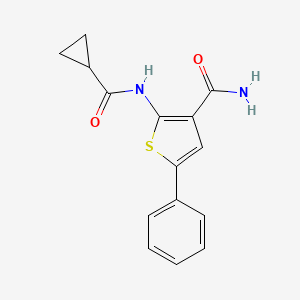
![3-(3-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2590016.png)

![(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol](/img/structure/B2590018.png)
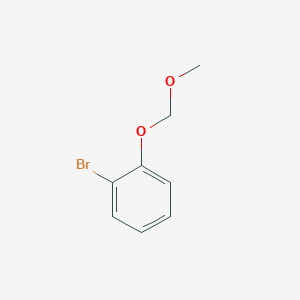
![(2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide](/img/structure/B2590022.png)
![3-({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)piperidin-2-one](/img/structure/B2590023.png)
![N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid](/img/structure/B2590024.png)
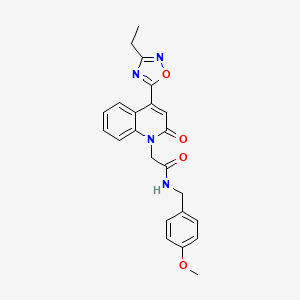
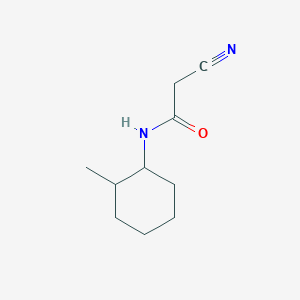

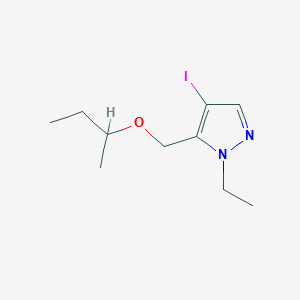
![2-(4-chlorophenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B2590036.png)
